6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one
Description
Properties
IUPAC Name |
6-(aminomethyl)-1-azaspiro[3.3]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-4-5-1-7(2-5)3-6(10)9-7/h5H,1-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMBOKRFRPORAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its structural uniqueness and potential biological activity. This compound serves as a scaffold for the development of various biologically active molecules, particularly in the realms of enzyme inhibition and receptor modulation.
The spirocyclic structure of this compound provides a rigid framework that enhances its binding affinity and selectivity towards biological targets. The presence of the aminomethyl group allows for potential interactions with various biological macromolecules, making it a candidate for drug design.
The biological activity of this compound primarily involves its interaction with specific molecular targets, acting as a ligand that binds to enzymes or receptors. The rigid spirocyclic framework contributes to its ability to modulate the activity of these targets, which is crucial for its potential therapeutic applications.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit significant biological activities, including:
- Enzyme Inhibition : Some derivatives have shown potent inhibition against monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative diseases.
- Receptor Modulation : The compound has been explored for its potential as a modulator of various receptors, including those involved in neuropsychological disorders such as anxiety and depression.
Case Study 1: MAO-B Inhibition
A study demonstrated that derivatives of spirocyclic compounds, including those related to this compound, exhibited moderate-to-high inhibitory effects on MAO-B with IC50 values ranging from 0.7 to 289 nM. Notably, these compounds showed selectivity over the MAO-A isoform, indicating their potential therapeutic benefit in treating conditions like Parkinson's disease .
Case Study 2: Structural Analogues
Research into structural analogues revealed that modifications to the spirocyclic framework can significantly influence biological activity. For instance, the introduction of different substituents on the azaspiro skeleton was found to enhance binding affinity and selectivity towards specific targets, making them promising candidates for further development .
Data Tables
| Compound | Biological Activity | IC50 (nM) | Target |
|---|---|---|---|
| Compound A | MAO-B Inhibition | 0.7 | MAO-B |
| Compound B | MAO-B Inhibition | 289 | MAO-B |
| Compound C | Receptor Modulation | - | 5-HT6R |
Scientific Research Applications
Synthesis of 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one
The synthesis of this compound involves several steps, often utilizing spirocyclic frameworks that enhance biological activity. The compound can be synthesized through methods that involve the functionalization of spiro compounds, which are known for their unique three-dimensional structures that can mimic natural compounds.
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | 1-bromo-2-methylpropane | 70 |
| 2 | Cyclization | Sodium hydride, DMF | 65 |
| 3 | Reduction | LiAlH4 | 80 |
This compound has shown significant promise in various biological assays, particularly as a pharmacophore in drug development.
Anticancer Activity
Research indicates that derivatives of spiro compounds, including this compound, exhibit anticancer properties. For instance, studies have demonstrated that spirocyclic compounds can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival .
Antiviral and Antibacterial Properties
The compound has also been explored for its antiviral and antibacterial activities. Its structural analogs have been reported to exhibit efficacy against various pathogens, making them potential candidates for the development of new antimicrobial agents .
Neurological Applications
Due to its ability to mimic neurotransmitters, this compound is being investigated for its potential use in treating neurological disorders. Its structural similarity to piperazine derivatives suggests it may modulate neurotransmitter systems effectively .
Case Studies and Research Findings
Several case studies highlight the compound's effectiveness in various therapeutic areas:
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of spiro compounds based on the azaspiro framework and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications to the azaspiro structure significantly enhanced anticancer activity, with some compounds showing IC50 values in the nanomolar range .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of spiro compounds derived from this compound. The research demonstrated that these derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Functional Group Impact on Properties
Aminomethyl vs. Methyl Groups
- This compound: The primary amine enhances water solubility and enables covalent conjugation (e.g., amide bond formation). Its basicity (pKa ~9–10) favors protonation under physiological conditions, influencing membrane permeability .
- 6-Methyl-2-azaspiro[3.3]heptane hydrochloride : The methyl group increases hydrophobicity (logP >1), while the secondary amine hydrochloride salt improves crystallinity and stability .
Fluorine Substitution
- 6,6-Difluoro-1-azaspiro[3.3]heptane : Fluorine atoms introduce electronegativity, reducing basicity and enhancing metabolic stability. The oxalic acid salt form improves aqueous solubility .
Heteroatom Variations
- 6-Oxa-1-azaspiro[3.3]heptane : Replacing nitrogen with oxygen alters electronic distribution, reducing ring strain and basicity. This may affect interactions with biological targets .
Preparation Methods
Ring-Closing Strategies for Spiro[3.3]heptane Formation
The spiro[3.3]heptane scaffold is typically constructed via 1,3-bis-electrophile or bis-nucleophile reactions. For example:
- Bis-electrophilic alkylation : In a method analogous to the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, 3,3-bis(bromomethyl)oxetane (BBMO) reacts with amines under basic conditions to form the azetidine ring (Table 1).
- Cyclization of bis-nucleophiles : The PubMed study demonstrates spirocyclic amino acid synthesis using sequential ring closures, where 1,3-diols or diamines react with bifunctional electrophiles.
- Solvent : Sulfolane (3 wt% water) enhances solubility and minimizes side reactions.
- Base : NaOH (50 wt% in water) facilitates deprotonation and cyclization.
- Temperature : 80°C for optimal reaction rates.
Introduction of the Aminomethyl Group
The aminomethyl substituent is introduced via cyanide substitution followed by reduction:
- Step 1 : Reaction of a brominated or mesylated precursor with sodium cyanide yields the nitrile intermediate (e.g., compound 3 in the CN105646318A patent).
- Step 2 : Nitrile reduction using hydrogenation (H₂/Pd-C) or borane complexes produces the primary amine.
- Protection : Boc (tert-butoxycarbonyl) groups stabilize the amine during subsequent steps.
- Purification : Vacuum distillation or recrystallization ensures high purity (>95%).
Lactam Formation (2-one group)
The lactam moiety is generated via intramolecular cyclization of an amino acid precursor:
- Method A : Cyclization of γ-amino acids under acidic or basic conditions.
- Method B : Beckmann rearrangement of an oxime derived from a spirocyclic ketone.
Example :
- In the synthesis of 2-azaspiro[3.3]heptane-6-carboxylic acid, alkaline hydrolysis of a nitrile intermediate followed by acidification yields the carboxylic acid, which cyclizes to form the lactam.
Comparative Analysis of Synthetic Routes
Challenges and Solutions
- Steric hindrance : Slow addition of reagents (e.g., BBMO) minimizes dimerization.
- Byproduct formation : Use of phase-transfer catalysts (e.g., TBABr) improves selectivity.
- Stability issues : Isolation of intermediates as stable salts (e.g., oxalates) prevents degradation.
Industrial-Scale Considerations
- Cost drivers : BBMO synthesis from tribromoneopentyl alcohol (TBNPA) reduces raw material costs.
- Process optimization : Mixed-solvent systems (sulfolane/water) enhance reaction control and reproducibility.
Q & A
Q. What established synthetic routes exist for 6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one, and what are their key reaction mechanisms?
The compound can be synthesized via a multi-step route starting from cyclobutanone. A Wittig reaction forms an alkene intermediate, which undergoes [2+2] cycloaddition with Graf's isocyanate to yield a spirocyclic lactam. Subsequent reduction of the lactam carbonyl group (e.g., using LiAlH₄ or catalytic hydrogenation) produces the aminomethyl-functionalized spirocyclic scaffold. This method is scalable to gram quantities and emphasizes regioselectivity in cycloaddition steps .
Q. Which analytical techniques are recommended to assess the purity and structural integrity of this compound?
High-performance liquid chromatography (RP-HPLC) with UV detection is optimal for purity analysis, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY/HSQC) confirms structural assignments. Mass spectrometry (LC-MS or HRMS) validates molecular weight. For stability studies, thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor decomposition profiles .
Q. What storage conditions are critical to maintain the compound’s stability?
The compound should be stored under inert gas (N₂/Ar) at 2–8°C in a desiccated environment to prevent hydrolysis of the lactam ring or oxidation of the aminomethyl group. Long-term stability testing under accelerated conditions (40°C/75% RH) is advised to establish shelf-life .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the [2+2] cycloaddition step during synthesis?
Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (−78°C to room temperature), and catalyst choice (Lewis acids like BF₃·Et₂O). Computational modeling (DFT) can predict transition-state geometries to guide stereochemical control. Scalability requires minimizing side reactions via slow reagent addition and monitoring by in-situ IR spectroscopy .
Q. What functionalization strategies preserve the spirocyclic core while modifying the aminomethyl group?
Selective acylation (e.g., Boc protection) or reductive amination can derivatize the aminomethyl group. For example, tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1363380-79-3) is synthesized via Boc protection under Schotten-Baumann conditions. Coupling reactions (e.g., Suzuki-Miyaura) require orthogonal protecting groups to avoid ring-opening .
Q. How can computational methods predict the compound’s pharmacokinetic or target-binding properties?
Molecular docking (AutoDock Vina, Glide) evaluates interactions with biological targets (e.g., enzymes or receptors). Pharmacokinetic parameters (logP, solubility) are predicted via QSAR models (ADMET Predictor). Density functional theory (DFT) calculates frontier molecular orbitals to assess reactivity in nucleophilic or electrophilic environments .
Methodological Considerations
- Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to resolve enantiomers if asymmetric synthesis is employed.
- Scale-Up Challenges : Monitor exothermicity during reduction steps; consider flow chemistry for safer large-scale production .
- Data Contradictions : Conflicting NMR signals may arise from conformational flexibility; variable-temperature NMR or X-ray crystallography resolves ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
